molecular formula C18H22N2O3S2 B2367204 (4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 692761-98-1

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2367204
CAS No.: 692761-98-1
M. Wt: 378.51
InChI Key: NJTAGSUKUUIVFT-UHFFFAOYSA-N
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Description

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that combines a mesitylsulfonyl group, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the mesitylsulfonyl group can yield mesityl-substituted piperazine derivatives .

Scientific Research Applications

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a thiophene ring.

    (4-(Mesitylsulfonyl)piperazin-1-yl)(phenyl)methanone: Contains a phenyl group instead of a thiophene ring.

Uniqueness

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

thiophen-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTAGSUKUUIVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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